

An In-depth Technical Guide to 2-(3-Chlorophenyl)-2-methylpropanoic Acid

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)-2-methylpropanoic acid

Cat. No.: B1591128

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CAS Number: 64798-35-2 Molecular Formula: C₁₀H₁₁ClO₂ Molecular Weight: 198.65 g/mol [\[1\]](#)

This technical guide provides a comprehensive overview of **2-(3-Chlorophenyl)-2-methylpropanoic acid**, a substituted arylpropionic acid. The information is curated for researchers, scientists, and professionals in drug development and medicinal chemistry. This document delves into the synthesis, characterization, and potential applications of this compound, underpinned by established chemical principles and supported by relevant literature.

Structural and Physicochemical Profile

2-(3-Chlorophenyl)-2-methylpropanoic acid is a carboxylic acid characterized by a 3-chlorophenyl ring attached to a quaternary carbon, which also bears two methyl groups and a carboxyl functional group.

Table 1: Physicochemical Properties

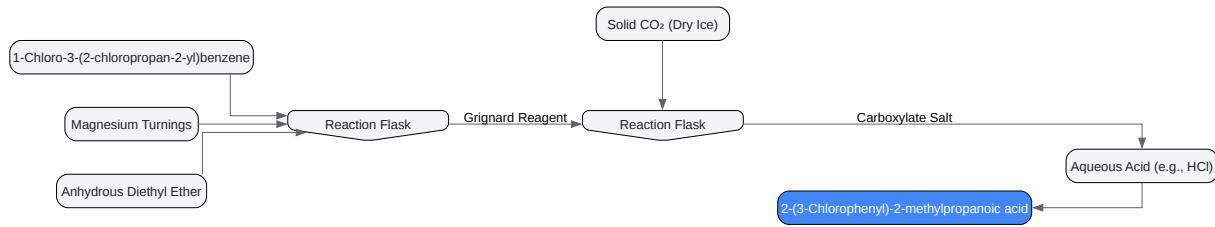
Property	Value	Source
IUPAC Name	2-(3-chlorophenyl)-2-methylpropanoic acid	--INVALID-LINK--[2]
Molecular Formula	C ₁₀ H ₁₁ ClO ₂	--INVALID-LINK--[1]
Molecular Weight	198.65 g/mol	--INVALID-LINK--[1]
Appearance	Solid (predicted)	--INVALID-LINK--[1]
InChI	1S/C10H11ClO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13)	--INVALID-LINK--[1]
InChIKey	SFXNGYPSARMRKU-UHFFFAOYSA-N	--INVALID-LINK--[1]
SMILES	CC(C)(C1=CC=CC=C1Cl)C(=O)O	--INVALID-LINK--[2]

Synthesis Protocol: A Grignard-based Approach

While a specific, detailed synthesis for **2-(3-Chlorophenyl)-2-methylpropanoic acid** is not extensively documented in publicly available literature, a highly plausible and efficient route involves the carboxylation of a Grignard reagent. This method is a well-established technique for the formation of carboxylic acids from alkyl or aryl halides.[3][4][5]

The proposed synthesis involves two main stages:

- Formation of the Grignard reagent from 1-chloro-3-(2-chloropropan-2-yl)benzene.
- Carboxylation of the Grignard reagent followed by acidic workup.

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Caption: Proposed synthesis workflow for **2-(3-Chlorophenyl)-2-methylpropanoic acid**.

Step-by-Step Methodology

Materials:

- 1-chloro-3-(2-chloropropan-2-yl)benzene
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (as an initiator)
- Solid carbon dioxide (dry ice)
- Concentrated hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate or magnesium sulfate

- Standard laboratory glassware for anhydrous reactions

Procedure:

- Grignard Reagent Formation:
 - All glassware should be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
 - In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
 - Add a small crystal of iodine to the flask to activate the magnesium surface.
 - In the dropping funnel, place a solution of 1-chloro-3-(2-chloropropan-2-yl)benzene in anhydrous diethyl ether.
 - Add a small amount of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming may be required.
 - Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.
- Carboxylation:
 - Crush solid carbon dioxide into a fine powder and place it in a separate flask in excess.
 - Cool the Grignard reagent solution in an ice bath.
 - Slowly add the Grignard solution to the powdered dry ice with vigorous stirring. This reaction is highly exothermic.
 - After the addition is complete, allow the mixture to warm to room temperature, and the excess carbon dioxide will sublime.

- Acidic Workup and Isolation:
 - Slowly add a cold aqueous solution of hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.
 - Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.
 - Extract the aqueous layer with two additional portions of diethyl ether.
 - Combine all organic extracts and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude **2-(3-Chlorophenyl)-2-methylpropanoic acid**.
- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the pure solid product.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not readily available in the searched literature, its spectroscopic features can be predicted based on its structure and data from analogous compounds.^{[6][7][8]}

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.

- Aromatic Protons (δ 7.2-7.5 ppm): The four protons on the 3-chlorophenyl ring will appear in the aromatic region. Due to the substitution pattern, they will likely present as a complex multiplet.

- Methyl Protons ($\delta \sim 1.6$ ppm): The six protons of the two equivalent methyl groups will appear as a sharp singlet, as there are no adjacent protons to cause splitting.
- Carboxylic Acid Proton ($\delta > 10$ ppm): The acidic proton of the carboxyl group will appear as a broad singlet far downfield. Its chemical shift can be variable and is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Carbonyl Carbon ($\delta > 175$ ppm): The carbon of the carboxylic acid group will be the most downfield signal.
- Aromatic Carbons ($\delta 120-145$ ppm): The six carbons of the chlorophenyl ring will appear in this region. The carbon attached to the chlorine atom will have a distinct chemical shift.
- Quaternary Carbon ($\delta \sim 45-55$ ppm): The carbon atom attached to the phenyl ring, the two methyl groups, and the carboxyl group will appear in this range.
- Methyl Carbons ($\delta \sim 25$ ppm): The two equivalent methyl carbons will give a single signal in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.^[9]
^[10]

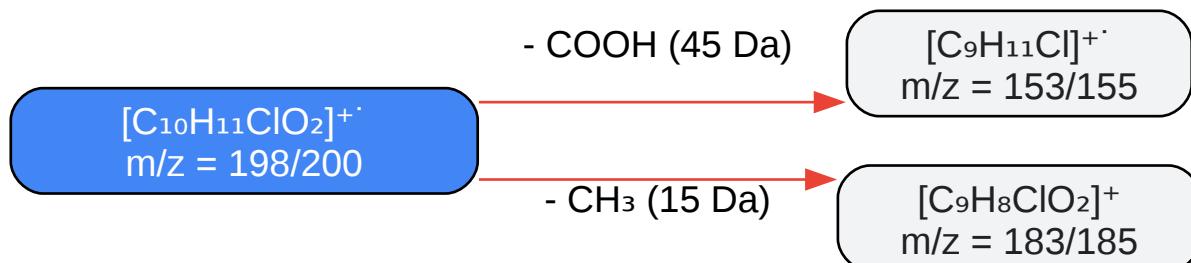
- O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm^{-1} , which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.
- C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will appear just above 3000 cm^{-1} , while aliphatic C-H stretching from the methyl groups will be just below 3000 cm^{-1} .
- C=O Stretch (Carbonyl): A strong, sharp absorption band around $1700-1725\text{ cm}^{-1}$, indicative of the carbonyl group in the carboxylic acid.

- C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm^{-1} , corresponding to the carbon-chlorine bond.

Mass Spectrometry

The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule.[7][11][12][13]

- Molecular Ion Peak (M^+): A peak at $\text{m/z} = 198$ (for ^{35}Cl) and 200 (for ^{37}Cl) in an approximate 3:1 ratio, corresponding to the molecular weight of the compound.
- Key Fragmentation Pathways:
 - Loss of the carboxyl group (-COOH, 45 Da) to give a fragment at $\text{m/z} = 153/155$.
 - Loss of a methyl group (- CH_3 , 15 Da) to give a fragment at $\text{m/z} = 183/185$.
 - Further fragmentation of the aromatic ring structure.



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Caption: Predicted major fragmentation pathways for **2-(3-Chlorophenyl)-2-methylpropanoic acid**.

Potential Applications in Research and Drug Development

Arylpropionic acid derivatives are a well-established class of compounds with a wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[14][15] While specific applications for **2-(3-Chlorophenyl)-2-methylpropanoic acid** are not

extensively reported, its structural features suggest several potential areas of investigation for researchers.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Substituted phenylpropanoic acids have been investigated as modulators of Peroxisome Proliferator-Activated Receptors (PPARs).^{[16][17]} PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.^{[17][18]} Agonists of PPARs are used in the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.^{[19][20]} The structural motif of **2-(3-Chlorophenyl)-2-methylpropanoic acid** makes it a candidate for investigation as a PPAR modulator.

Anti-inflammatory and Analgesic Activity

Many arylpropionic acids, such as ibuprofen and naproxen, are potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.^[14] The core structure of the title compound is similar to these established NSAIDs, suggesting that it could be explored for potential anti-inflammatory and analgesic properties.

Antibacterial and Anticonvulsant Properties

Research into arylpropionic acid derivatives has also revealed potential antibacterial and anticonvulsant activities.^{[14][15]} This opens up further avenues for the biological screening of **2-(3-Chlorophenyl)-2-methylpropanoic acid** and its derivatives.

Intermediate in Chemical Synthesis

This compound can serve as a valuable intermediate in the synthesis of more complex molecules.^{[21][22][23][24]} The carboxylic acid functionality can be readily converted into other functional groups such as esters, amides, and alcohols, allowing for its incorporation into larger drug candidates or other functional materials.

Safety and Handling

Based on aggregated GHS data, **2-(3-Chlorophenyl)-2-methylpropanoic acid** is classified as follows:

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
- Serious Eye Damage (Category 1), H318: Causes serious eye damage.[2]

Precautionary Measures: Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-(3-Chlorophenyl)-2-methylpropanoic acid is a compound with a well-defined structure and predictable chemical properties. While detailed experimental data is limited in the public domain, its synthesis can be reliably achieved through established methods like Grignard carboxylation. Its structural similarity to known biologically active molecules, particularly in the arylpropionic acid class, makes it a person of interest for further investigation in medicinal chemistry and drug discovery, especially in the areas of metabolic disorders and inflammation. This guide provides a solid foundation for researchers looking to synthesize, characterize, and explore the potential of this compound.

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